molecular formula C15H23BN2O4 B13402112 2-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one

2-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one

Cat. No.: B13402112
M. Wt: 306.17 g/mol
InChI Key: YATPEHGOCHCEQT-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with a tetrahydropyranyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with a pyridazinone precursor, which undergoes functionalization to introduce the tetrahydropyranyl and dioxaborolane groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features could make it a useful probe for investigating biological processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile component in material science.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and boron-containing molecules. Examples include:

  • 2-(Tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one
  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one

Uniqueness

What sets 2-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one apart is its combination of a pyridazinone core with both tetrahydropyranyl and dioxaborolane groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H23BN2O4

Molecular Weight

306.17 g/mol

IUPAC Name

2-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-one

InChI

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)11-8-9-12(19)18(17-11)13-7-5-6-10-20-13/h8-9,13H,5-7,10H2,1-4H3

InChI Key

YATPEHGOCHCEQT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=O)C=C2)C3CCCCO3

Origin of Product

United States

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